molecular formula C14H13FO2 B14762281 2-Fluoro-4,5-dimethoxy-1,1'-biphenyl

2-Fluoro-4,5-dimethoxy-1,1'-biphenyl

Katalognummer: B14762281
Molekulargewicht: 232.25 g/mol
InChI-Schlüssel: QJSQBEPJFQNYBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13FO2 It is a derivative of biphenyl, where two methoxy groups and one fluoro group are substituted on the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl typically involves the nucleophilic aromatic substitution of fluoroarenes with methoxide ions. One common method is the reaction of 2-fluoro-4,5-dimethoxybenzene with a suitable biphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the substitution reaction .

Industrial Production Methods

Industrial production of 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-1,1’-biphenyl: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    4,5-Dimethoxy-1,1’-biphenyl:

    3,4-Difluoro-2,5-dimethoxy-1,1’-biphenyl:

Uniqueness

2-Fluoro-4,5-dimethoxy-1,1’-biphenyl is unique due to the specific combination of fluoro and methoxy groups on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable for various research applications and differentiating it from other biphenyl derivatives .

Eigenschaften

Molekularformel

C14H13FO2

Molekulargewicht

232.25 g/mol

IUPAC-Name

1-fluoro-4,5-dimethoxy-2-phenylbenzene

InChI

InChI=1S/C14H13FO2/c1-16-13-8-11(10-6-4-3-5-7-10)12(15)9-14(13)17-2/h3-9H,1-2H3

InChI-Schlüssel

QJSQBEPJFQNYBR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C2=CC=CC=C2)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.